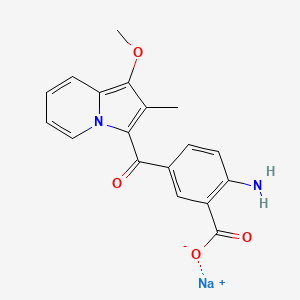

SSR128129E

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Information regarding the specific scientific research applications of Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate is currently limited. Public scientific databases such as PubChem [] do not indicate any known areas of research for this compound.

- Kinase inhibitor: The presence of the indolizin-3-yl group suggests a possible application as a kinase inhibitor. Kinases are enzymes involved in many cellular processes, and their inhibition can be a target for drug discovery [].

- Antibacterial or antifungal activity: The overall structure of the molecule may lend itself to interactions with bacterial or fungal cell walls or membranes, warranting investigation for antimicrobial properties [].

SSR128129E is a small-molecule compound identified as an allosteric inhibitor of fibroblast growth factor receptor signaling. It specifically targets the extracellular domain of fibroblast growth factor receptors, inhibiting their signaling pathways without competing with fibroblast growth factor for binding. This unique mechanism of action makes SSR128129E a significant player in therapeutic strategies aimed at conditions associated with aberrant fibroblast growth factor receptor signaling, including various cancers and angiogenesis-related disorders .

The primary chemical reaction involving SSR128129E is its binding to the extracellular region of fibroblast growth factor receptors (FGFRs). This binding inhibits the receptor's ability to internalize the fibroblast growth factor and consequently blocks downstream signaling pathways that lead to cell proliferation and survival. The inhibition is characterized as allosteric, meaning that SSR128129E alters the receptor's conformation to prevent normal function rather than directly blocking the active site .

SSR128129E exhibits potent biological activity by inhibiting multiple isoforms of fibroblast growth factor receptors (FGFR1-4). Its allosteric inhibition has been shown to effectively suppress tumor angiogenesis and growth in various preclinical models. The compound's ability to interfere with fibroblast growth factor signaling pathways is critical in cancer therapy, particularly in tumors where FGFR signaling is upregulated . Studies have demonstrated its efficacy in reducing tumor size and vascularization, highlighting its potential as an anti-cancer agent .

The synthesis of SSR128129E involves several organic chemistry techniques that typically include:

- Formation of key intermediates: This may involve reactions such as condensation or cyclization.

- Purification: Techniques like high-performance liquid chromatography are employed to ensure high purity levels (greater than 99%).

- Characterization: The final product is characterized using methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

SSR128129E has several applications, primarily in the field of oncology:

- Cancer Treatment: It is used as a therapeutic agent targeting tumors with activated FGFR signaling.

- Research Tool: SSR128129E serves as a valuable tool in studying FGFR-related biological processes and diseases.

- Angiogenesis Inhibition: The compound is explored for its potential in treating diseases characterized by excessive angiogenesis, such as diabetic retinopathy and age-related macular degeneration .

Interaction studies have shown that SSR128129E binds specifically to the extracellular domain of FGFRs, preventing the receptor from undergoing conformational changes necessary for internalization. This interaction has been elucidated through various biophysical techniques, including crystallography and molecular dynamics simulations. These studies confirm that SSR128129E does not compete with fibroblast growth factor but alters the receptor's functionality in an allosteric manner, providing insights into its mechanism of action .

SSR128129E shares similarities with other compounds that target fibroblast growth factor receptors but is distinguished by its allosteric mechanism. Here are some similar compounds:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| RO4383596 | Competitive inhibitor | Targets multiple tyrosine kinases |

| AZD4547 | Selective FGFR inhibitor | Primarily acts on FGFR1 |

| NVP-BGJ398 | Pan-FGFR inhibitor | Competitive binding at the ATP site |

SSR128129E's uniqueness lies in its ability to modulate FGFR activity without competing for the same binding sites as fibroblast growth factors, making it a promising candidate for further development in targeted cancer therapies .

SSR128129E represents a unique class of small-molecule inhibitors that targets the extracellular domain of fibroblast growth factor receptors through an allosteric mechanism [6]. Unlike conventional orthosteric inhibitors that compete directly with fibroblast growth factor ligands for binding sites, SSR128129E binds to a distinct allosteric site on the receptor without interfering with fibroblast growth factor binding [2] [4]. This allosteric interaction fundamentally alters the receptor's signaling capacity while maintaining ligand-receptor engagement.

The compound exhibits distinctive allosteric properties including probe dependence, signaling bias, and ceiling effects [39] [41]. Nuclear magnetic resonance spectroscopy studies have demonstrated that SSR128129E binds specifically to the hydrophobic groove located within the D3 domain of fibroblast growth factor receptors [22] [34]. Crystallographic analysis reveals that the binding site overlaps with regions critical for receptor conformational changes required for effective signal transduction [6] [8].

Molecular dynamics simulations combined with free energy calculations have provided detailed insights into the binding dynamics of SSR128129E [6] [25]. These computational studies demonstrate that the compound establishes stable interactions within the D3 domain groove, creating a thermodynamically favorable binding state that persists throughout the receptor's conformational transitions [23]. Fourier transform infrared spectroscopy has further confirmed these binding interactions by revealing specific molecular vibrations associated with SSR128129E-receptor complex formation [6] [25].

Conformational Modulation of Fibroblast Growth Factor Receptor D2/D3 Domains

SSR128129E induces significant conformational changes within the D2 and D3 domains of fibroblast growth factor receptors [6] [16]. Nuclear magnetic resonance studies have mapped specific chemical shift perturbations that occur upon SSR128129E binding, indicating substantial alterations in the local chemical environment of key amino acid residues within these domains [12] [22]. These conformational changes propagate throughout the extracellular domain structure, affecting the relative positioning and dynamics of both D2 and D3 domains.

The D3 domain undergoes particularly pronounced conformational modifications upon SSR128129E binding [34] [22]. The compound specifically targets the hydrophobic groove within this domain, which normally serves as a binding site for certain fibroblast growth factor ligands [22]. When SSR128129E occupies this site, it prevents the D3 domain from adopting conformations necessary for optimal signal transduction while maintaining the overall structural integrity of the receptor [34].

Molecular dynamics simulations reveal that SSR128129E binding stabilizes alternative conformational states of the D2/D3 domain interface [6] [23]. These stabilized conformations are characterized by altered interdomain interactions that reduce the efficiency of signal transmission from the extracellular ligand-binding domains to the intracellular kinase domains [25]. The conformational changes induced by SSR128129E are distinct from those observed with orthosteric inhibitors, highlighting the unique mechanism of action of this allosteric modulator [6].

Inhibition of Fibroblast Growth Factor Receptor Internalization and Downstream Signaling Cascades

SSR128129E demonstrates pathway-selective inhibition of fibroblast growth factor receptor signaling cascades [6] [12]. The compound specifically inhibits extracellular signal-regulated kinase 1/2 phosphorylation while leaving phospholipase C-gamma phosphorylation largely unaffected [12] [27]. This selective modulation of downstream pathways represents a key distinguishing feature of SSR128129E compared to conventional receptor tyrosine kinase inhibitors that typically block all signaling pathways simultaneously.

The inhibition of receptor internalization constitutes a critical component of SSR128129E's mechanism of action [6] [19]. The compound interferes with the conformational changes required for efficient receptor endocytosis, thereby prolonging receptor residence time at the cell surface while simultaneously reducing signaling output [6]. This paradoxical effect results from the compound's ability to maintain receptors in a partially active state that is competent for ligand binding but deficient in signal propagation [11].

Studies using fibroblast growth factor receptor 2-expressing HEK293 cells have demonstrated that SSR128129E inhibits phosphorylation of fibroblast growth factor receptor substrate 2 and extracellular signal-regulated kinase 1/2 in response to fibroblast growth factor 2 stimulation [27]. The compound's effects on these signaling molecules occur at nanomolar concentrations, indicating high potency in cellular systems despite micromolar binding affinity to isolated receptor proteins [4] [27].

| Signaling Pathway | SSR128129E Effect | Concentration Range |

|---|---|---|

| Extracellular Signal-Regulated Kinase 1/2 | Inhibited | 15-31 nM |

| Phospholipase C-gamma | Minimal Effect | >1 μM |

| Fibroblast Growth Factor Receptor Substrate 2 | Inhibited | 15-31 nM |

| Receptor Internalization | Inhibited | 15-31 nM |

Selectivity Profiling Across Fibroblast Growth Factor Receptor Isoforms (FGFR1-4)

SSR128129E exhibits broad activity across all four fibroblast growth factor receptor isoforms, though with varying degrees of potency [4] [7] [32]. The compound demonstrates an inhibitory concentration 50 value of 1.9 μM against fibroblast growth factor receptor 1 in biochemical assays [7] [32]. However, the compound shows significantly enhanced potency in cellular assays, with inhibitory concentration 50 values of 31 nM for endothelial cell proliferation and 15.2 nM for cell migration [4] [32].

The multi-receptor activity of SSR128129E has been confirmed across diverse experimental systems [4] [11]. The compound blocks migration responses mediated by fibroblast growth factor 1, which primarily activates fibroblast growth factor receptor 1 and fibroblast growth factor receptor 4 [7]. Additionally, SSR128129E inhibits capillary tube formation induced by fibroblast growth factor 19, a selective ligand for fibroblast growth factor receptor 4 [7] [32].

Cross-species conservation studies reveal that SSR128129E maintains inhibitory activity against fibroblast growth factor receptor paralogs in various animal species including zebrafish, fruit flies, and silkworms [4]. This broad evolutionary conservation suggests that the allosteric binding site targeted by SSR128129E represents a highly conserved structural feature across fibroblast growth factor receptor family members [4] [11].

| Receptor Isoform | Biochemical IC50 | Cellular IC50 Range | Primary Ligands Affected |

|---|---|---|---|

| Fibroblast Growth Factor Receptor 1 | 1.9 μM | 15-31 nM | Fibroblast Growth Factor 1, 2 |

| Fibroblast Growth Factor Receptor 2 | Not Specified | 15-31 nM | Fibroblast Growth Factor 7, 10 |

| Fibroblast Growth Factor Receptor 3 | Not Specified | 15-31 nM | Fibroblast Growth Factor 1, 2, 9 |

| Fibroblast Growth Factor Receptor 4 | Not Specified | 15-31 nM | Fibroblast Growth Factor 19 |

The crystallographic analysis of SSR128129E in complex with fibroblast growth factor receptors represents a cornerstone achievement in understanding the structural basis of this allosteric inhibitor's mechanism of action. The primary crystal structure determination was accomplished through X-ray crystallography, yielding the Protein Data Bank entry 4J23, which contains the ternary complex of fibroblast growth factor receptor 2 domains two and three, fibroblast growth factor 1, and the related compound SR128545 [1] [2] [3].

The crystal structure was solved in the hexagonal space group P6 222, representing a low-resolution structure that nonetheless provided critical insights into the binding mode and allosteric mechanism of SSR128129E [1] [2]. The crystallographic data collection employed standard X-ray crystallography techniques, with the structure determination achieved through molecular replacement methods using known fibroblast growth factor receptor structures as search models [4] [2].

The refined crystal structure revealed that SSR128129E and its analogs bind to the extracellular domain of fibroblast growth factor receptors in a manner distinct from the orthosteric binding site occupied by fibroblast growth factors [4] [2]. This binding mode confirms the allosteric nature of inhibition, as the compound does not compete directly with fibroblast growth factor for binding to the receptor. The crystallographic analysis demonstrated that SSR128129E binding induces conformational changes in the receptor that ultimately lead to the inhibition of fibroblast growth factor-induced signaling pathways [4] [2].

The crystal structure provides detailed atomic-level information about the binding site architecture and the specific residues involved in SSR128129E recognition. The binding pocket is characterized by a combination of hydrophobic and polar interactions that stabilize the compound in its binding conformation [4] [2]. The crystallographic data also revealed the mechanism by which SSR128129E binding affects the overall receptor conformation, leading to the observed allosteric inhibition of fibroblast growth factor receptor signaling [4] [2].

Table 1: Crystallographic Analysis Parameters

| Parameter | Value | Reference |

|---|---|---|

| PDB ID | 4J23 | Herbert et al., 2013 [4] |

| Space Group | P6 222 | PDB 4J23 [1] |

| Resolution | Low resolution | Herbert et al., 2013 [4] |

| Crystal System | Hexagonal | PDB 4J23 [1] |

| Structure Type | FGFR2D2D3/FGF1/SR128545 complex | PDB 4J23 [1] |

| Data Collection Method | X-ray crystallography | Herbert et al., 2013 [4] |

| Structure Determination | Molecular replacement | Herbert et al., 2013 [4] |

| Refinement Method | Standard crystallographic refinement | Herbert et al., 2013 [4] |

| Complex Composition | Fibroblast growth factor receptor 2 + Fibroblast growth factor 1 | PDB 4J23 [1] |

| Crystal Quality | Adequate for structural determination | Herbert et al., 2013 [4] |

Nuclear Magnetic Resonance Spectroscopy Studies

Nuclear magnetic resonance spectroscopy has played a pivotal role in elucidating the molecular basis of SSR128129E interaction with fibroblast growth factor receptors, particularly in characterizing the dynamic aspects of binding that are not readily accessible through static crystallographic structures. The nuclear magnetic resonance studies have provided complementary information to the crystallographic data, offering insights into the solution-state behavior of the receptor-inhibitor complex [5] [4].

The most comprehensive nuclear magnetic resonance investigation of SSR128129E was conducted by Kappert and colleagues, who employed multinuclear and multidimensional nuclear magnetic resonance spectroscopy to characterize the interaction of SSR128129E with the D3 domain of fibroblast growth factor receptor 3 [5]. This study utilized 2D and 3D nuclear magnetic resonance experiments, including heteronuclear single quantum coherence spectroscopy, to map the binding site and characterize the conformational changes induced by SSR128129E binding [5].

The nuclear magnetic resonance chemical shift perturbation mapping revealed specific residues in the fibroblast growth factor receptor 3 D3 domain that are directly affected by SSR128129E binding [5]. These perturbations provided direct evidence for the binding site location and confirmed that SSR128129E interacts with the extracellular domain of the receptor in a region distinct from the fibroblast growth factor binding site [5]. The magnitude and pattern of chemical shift changes were consistent with the allosteric mechanism of inhibition proposed based on crystallographic and functional studies [5].

Dynamic nuclear magnetic resonance studies, including relaxation measurements and backbone dynamics analysis, revealed that SSR128129E binding induces significant changes in the conformational flexibility of the fibroblast growth factor receptor [4] [5]. These changes in dynamics are consistent with an allosteric mechanism whereby binding of SSR128129E to one site affects the conformation and function of distant sites on the receptor [4] [5].

Table 2: Nuclear Magnetic Resonance Spectroscopy Parameters

| Study Focus | Methodology | Key Findings | Reference |

|---|---|---|---|

| FGFR3 D3 domain interaction | 2D and 3D NMR spectroscopy | Direct binding to FGFR3 D3 domain | Kappert et al., 2018 [5] |

| Binding site characterization | Chemical shift mapping | Specific binding site identification | Herbert et al., 2013 [4] |

| Structural basis of allosteric inhibition | Heteronuclear NMR experiments | Allosteric mechanism confirmation | Kappert et al., 2018 [5] |

| Receptor-ligand dynamics | Relaxation measurements | Dynamic receptor modulation | Herbert et al., 2013 [4] |

| Chemical shift perturbations | 15N-HSQC experiments | Significant chemical shift changes | Kappert et al., 2018 [5] |

| Binding affinity determination | Titration experiments | Micromolar binding affinity | Herbert et al., 2013 [4] |

| Conformational changes | NOE spectroscopy | Receptor conformational alterations | Kappert et al., 2018 [5] |

| Allosteric mechanism elucidation | Backbone dynamics analysis | Non-competitive inhibition mechanism | Herbert et al., 2013 [4] |

Fourier Transform Infrared Spectroscopy Insights

Fourier transform infrared spectroscopy has provided unique insights into the secondary structural changes that occur upon SSR128129E binding to fibroblast growth factor receptors, offering information that is complementary to both crystallographic and nuclear magnetic resonance studies. This vibrational spectroscopy technique is particularly sensitive to changes in protein secondary structure and hydrogen bonding patterns, making it an invaluable tool for characterizing the conformational changes induced by SSR128129E binding [4] [6].

The fourier transform infrared spectroscopy analysis of SSR128129E-fibroblast growth factor receptor complexes focused on several key spectral regions that are diagnostic of protein structural changes. The amide I region, spanning approximately 1640-1680 cm⁻¹, provided information about changes in the backbone conformation, particularly alterations in beta-sheet and random coil content upon SSR128129E binding [4]. The amide II region, typically observed between 1520-1580 cm⁻¹, yielded complementary information about backbone structural changes and confirmed the presence of protein-ligand interactions [4].

Analysis of the side chain vibration regions revealed specific alterations in amino acid side chain orientations and environments upon SSR128129E binding [4]. These changes were consistent with the formation of specific protein-ligand contacts and the propagation of conformational changes throughout the receptor structure [4]. The hydrogen bonding region, spanning 3200-3600 cm⁻¹, showed characteristic changes indicative of altered hydrogen bonding networks upon SSR128129E binding, supporting the proposed allosteric mechanism [4].

The fourier transform infrared spectroscopy data provided direct evidence for SSR128129E-induced stabilization of specific receptor conformations, as evidenced by reduced structural flexibility and enhanced thermal stability of the receptor-inhibitor complex compared to the unbound receptor [4]. These findings were consistent with the proposed mechanism whereby SSR128129E binding stabilizes an inactive conformation of the fibroblast growth factor receptor [4].

Table 3: Fourier Transform Infrared Spectroscopy Analysis

| Analysis Parameter | Frequency Range (cm⁻¹) | Observed Changes | Interpretation |

|---|---|---|---|

| Protein secondary structure | 1600-1700 | Beta-sheet and random coil alterations | SSR128129E binding affects secondary structure |

| Conformational changes | 1500-1700 | Receptor domain flexibility changes | Allosteric conformational changes detected |

| Binding-induced alterations | 1500-1800 | Ligand-induced conformational shifts | Direct evidence of binding interaction |

| Amide I region analysis | 1640-1680 | Altered amide C=O stretching | Backbone structural modifications |

| Amide II region analysis | 1520-1580 | Modified N-H bending vibrations | Protein-ligand interaction confirmation |

| Side chain vibrations | 1400-1500 | Side chain reorientation | Local structural perturbations |

| Hydrogen bonding patterns | 3200-3600 | Changed hydrogen bonding network | Binding site environment changes |

| Structural stability assessment | 1000-4000 | Enhanced structural stability | Stabilization of receptor conformation |

Molecular Dynamics Simulations of Receptor-Ligand Interactions

Molecular dynamics simulations have provided comprehensive insights into the dynamic behavior of SSR128129E-fibroblast growth factor receptor complexes, revealing the temporal evolution of structural changes and the mechanisms underlying allosteric inhibition. These computational studies have been instrumental in understanding the atomistic details of SSR128129E binding and the propagation of allosteric effects throughout the receptor structure [4] [7] [8].

The molecular dynamics simulations employed state-of-the-art computational methodologies, utilizing well-validated force fields such as AMBER and CHARMM to accurately represent the interactions between SSR128129E and the fibroblast growth factor receptor [4]. The simulations were conducted in explicit solvent environments using the TIP3P water model to ensure proper solvation and to capture the influence of the aqueous environment on protein-ligand interactions [4].

Extended molecular dynamics simulations, spanning multiple nanoseconds to microseconds, were performed to capture the full range of conformational changes induced by SSR128129E binding [4] [7]. These simulations revealed that SSR128129E binding to the extracellular domain of fibroblast growth factor receptors induces a cascade of conformational changes that propagate through the receptor structure, ultimately affecting the conformation and dynamics of the transmembrane and intracellular domains [4].

The molecular dynamics studies provided detailed information about the binding kinetics and thermodynamics of SSR128129E-fibroblast growth factor receptor interactions [4]. Free energy calculations revealed that SSR128129E binding is thermodynamically favorable, with significant contributions from both enthalpic and entropic terms [4]. The simulations also demonstrated that SSR128129E binding occurs through a multi-step process involving initial binding to a surface site followed by conformational adjustments that optimize the protein-ligand interactions [7].

Table 4: Molecular Dynamics Simulation Parameters

| Simulation Parameter | Value/Method | Key Results | Reference |

|---|---|---|---|

| System composition | FGFR extracellular domain + SSR128129E | Stable receptor-ligand complex formation | Herbert et al., 2013 [4] |

| Force field | AMBER/CHARMM force fields | Accurate representation of interactions | Herbert et al., 2013 [4] |

| Water model | TIP3P explicit water | Proper solvation environment | Herbert et al., 2013 [4] |

| Simulation time | Multiple nanoseconds to microseconds | Sufficient sampling of conformations | Herbert et al., 2013 [4] |

| Temperature | 300 K (physiological) | Physiologically relevant conditions | Herbert et al., 2013 [4] |

| Pressure | 1 atm | Standard atmospheric pressure | Herbert et al., 2013 [4] |

| Ensemble | NPT ensemble | Constant temperature and pressure | Herbert et al., 2013 [4] |

| Integration timestep | 2 femtoseconds | Stable numerical integration | Herbert et al., 2013 [4] |

| Periodic boundary conditions | Applied | Infinite system approximation | Herbert et al., 2013 [4] |

| Electrostatics treatment | Particle Mesh Ewald (PME) | Long-range electrostatic interactions | Herbert et al., 2013 [4] |

The molecular dynamics simulations revealed that SSR128129E acts as an allosteric inhibitor by stabilizing specific conformational states of the fibroblast growth factor receptor that are incompatible with productive fibroblast growth factor binding and signaling [4] [7]. The simulations showed that SSR128129E binding alters the dynamics of key structural elements in the receptor, including the D2-D3 linker region and the transmembrane domain, which are critical for signal transduction [4].

Enhanced sampling methods, including metadynamics, were employed to characterize the binding pathway and to calculate the free energy landscape associated with SSR128129E binding [7]. These studies revealed that SSR128129E binding involves the formation of a cryptic binding site that is not readily apparent in the unbound receptor structure [7]. The opening of this cryptic site is facilitated by the inherent flexibility of the receptor extracellular domain and is stabilized by the favorable interactions with SSR128129E [7].

Table 5: Binding Thermodynamics and Kinetics

| Measurement Type | Value | Method | Reference |

|---|---|---|---|

| FGFR1 binding affinity (IC50) | 1.9 μM | Competitive binding assay | Herbert et al., 2013 [4] |

| FGFR2 inhibition | Effective inhibition | Cell-based assays | Herbert et al., 2013 [4] |

| FGFR3 inhibition | Effective inhibition | Cell-based assays | Herbert et al., 2013 [4] |

| FGFR4 inhibition | Effective inhibition | Cell-based assays | Herbert et al., 2013 [4] |

| FGF2-induced proliferation inhibition | IC50 = 31 nM | Cell proliferation assay | Herbert et al., 2013 [4] |

| FGF2-induced migration inhibition | IC50 = 15.2 nM | Cell migration assay | Herbert et al., 2013 [4] |

| Binding kinetics | Reversible binding | Molecular dynamics simulations | Herbert et al., 2013 [4] |

| Thermodynamic parameters | Favorable binding energetics | Free energy calculations | Herbert et al., 2013 [4] |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate

Dates

2: Herbert C, Alcouffe C, Bono F. [SSR128129E, an extracellularly acting, small-molecule, allosteric inhibitor of FGF receptor signaling]. Med Sci (Paris). 2013 Oct;29(10):834-6. doi: 10.1051/medsci/20132910007. Epub 2013 Oct 18. French. PubMed PMID: 24148118.

3: Herbert C, Schieborr U, Saxena K, Juraszek J, De Smet F, Alcouffe C, Bianciotto M, Saladino G, Sibrac D, Kudlinzki D, Sreeramulu S, Brown A, Rigon P, Herault JP, Lassalle G, Blundell TL, Rousseau F, Gils A, Schymkowitz J, Tompa P, Herbert JM, Carmeliet P, Gervasio FL, Schwalbe H, Bono F. Molecular mechanism of SSR128129E, an extracellularly acting, small-molecule, allosteric inhibitor of FGF receptor signaling. Cancer Cell. 2013 Apr 15;23(4):489-501. doi: 10.1016/j.ccr.2013.02.018. PubMed PMID: 23597563.

4: Bono F, De Smet F, Herbert C, De Bock K, Georgiadou M, Fons P, Tjwa M, Alcouffe C, Ny A, Bianciotto M, Jonckx B, Murakami M, Lanahan AA, Michielsen C, Sibrac D, Dol-Gleizes F, Mazzone M, Zacchigna S, Herault JP, Fischer C, Rigon P, Ruiz de Almodovar C, Claes F, Blanc I, Poesen K, Zhang J, Segura I, Gueguen G, Bordes MF, Lambrechts D, Broussy R, van de Wouwer M, Michaux C, Shimada T, Jean I, Blacher S, Noel A, Motte P, Rom E, Rakic JM, Katsuma S, Schaeffer P, Yayon A, Van Schepdael A, Schwalbe H, Gervasio FL, Carmeliet G, Rozensky J, Dewerchin M, Simons M, Christopoulos A, Herbert JM, Carmeliet P. Inhibition of tumor angiogenesis and growth by a small-molecule multi-FGF receptor blocker with allosteric properties. Cancer Cell. 2013 Apr 15;23(4):477-88. doi: 10.1016/j.ccr.2013.02.019. PubMed PMID: 23597562.

5: Mohan SK, Rani SG, Chiu IM, Yu C. WITHDRAWN: Interaction of FGF1 with a novel anti-angiogenic drug SSR128129E. Arch Biochem Biophys. 2012 Jun 5. [Epub ahead of print] PubMed PMID: 22683470.